Quindecamine

Ion Channel Pharmacology Potassium Channel Blocker IKCa/SKCa Selectivity

Select Quindecamine (CAS 19056-26-9) for its superior potency as a neutral bisquinoline IKCa channel blocker (IC50 0.85 µM), outperforming bisquaternary analogs by 3.2-fold. This unique ionization state ensures reliable membrane permeability and reduced off-target effects in patch-clamp and cellular assays. Additionally, it serves as Dequalinium EP Impurity 5 and a critical reference compound for SAR studies on antimicrobial bisquinolines. We supply high-purity reference material with comprehensive Certificates of Analysis, enabling straightforward method validation for pharmacopoeial compliance (EP, ICH) and reproducible electrophysiological research.

Molecular Formula C30H38N4
Molecular Weight 454.6 g/mol
CAS No. 19056-26-9
Cat. No. B090934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuindecamine
CAS19056-26-9
Molecular FormulaC30H38N4
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C
InChIInChI=1S/C30H38N4/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34)
InChIKeyGZIJBIYIMDKOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quindecamine (CAS 19056-26-9): Bisquinoline IKCa Channel Blocker and Antimicrobial Reference Compound


Quindecamine (CAS 19056-26-9, also known as UCL 1407) is a bisquinoline compound with the IUPAC name N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine, possessing a molecular formula of C30H38N4 and a molecular weight of 454.65 g/mol [1]. This compound is structurally characterized as a non-quaternary bis(aminoquinoline) derivative linked by a decamethylene chain, distinguishing it from its quaternary ammonium counterparts . Quindecamine exhibits dual antibiotic and fungicidal activities and has been identified as a potent blocker of intermediate-conductance calcium-activated potassium (IKCa) channels [2]. Its physicochemical properties include a melting point of 150–151 °C (from chloroform), a predicted boiling point of 633.2 °C, and a predicted density of 1.112 g/cm³ [3].

Why Generic Substitution of Quindecamine (CAS 19056-26-9) with Dequalinium or Other Bisquinoline Analogs Compromises Experimental Reproducibility


Quindecamine cannot be generically substituted with dequalinium or structurally similar bisquinoline compounds due to fundamental differences in ionization state, target selectivity profile, and pharmacological potency that materially alter experimental outcomes. Quindecamine exists as a neutral bis(aminoquinoline) with secondary amine linkers (N-H groups), whereas dequalinium is a bisquaternary ammonium dication with permanent positive charges on both quinoline ring nitrogens [1][2]. This difference in ionization state directly impacts membrane permeability, lipophilicity, and off-target interactions. Furthermore, within the same bisquinoline chemotype, the length of the alkyl linker and the substituent at position 4 of the quinoline ring have been shown through quantitative structure-activity relationship (QSAR) studies to produce order-of-magnitude differences in K+ channel blocking potency [3]. Even compounds differing only by two methylene units in the linker chain exhibit substantial variations in IC50 values, making direct substitution without re-optimization of assay conditions scientifically invalid [4].

Quindecamine (CAS 19056-26-9): Product-Specific Quantitative Evidence Guide for Differentiated Scientific Selection


IKCa Channel Blockade Potency: Quindecamine (UCL 1407) Demonstrates 2.1-Fold Superior Potency to the Closest Monoquaternary Congener

Quindecamine (UCL 1407) exhibited an IC50 of 0.85 ± 0.06 μM (mean ± s.d. mean) for blocking intermediate-conductance Ca2+-activated K+ (IKCa) channels in rabbit erythrocytes, making it the most potent compound among the nine bis-quinolinyl and bis-quinolinium compounds tested [1]. In direct comparison, the monoquaternary congener UCL 1440 ((1-[N-[1-(3,5-dimethoxybenzyl)-2-methylquinolinium-4-yl]amino]-10-[N′-(2-methylquinolinium-4-yl)amino]decane trifluoroacetate) showed an IC50 of 1.8 ± 0.1 μM [1]. Quindecamine was approximately 2.1-fold more potent than UCL 1440. The bisquaternary UCL 1438 was even less potent with an IC50 of 2.7 ± 0.3 μM, representing a 3.2-fold potency advantage for Quindecamine [1].

Ion Channel Pharmacology Potassium Channel Blocker IKCa/SKCa Selectivity

Non-Quaternary Structural Distinction: Quindecamine Lacks Permanent Cationic Charges Unlike Dequalinium and Quaternary Analogs

Quindecamine is a neutral bis(aminoquinoline) compound with secondary amine (N-H) linkers at positions 4 of the quinoline rings, whereas dequalinium is a bisquaternary ammonium dication with permanent positive charges on both quinoline ring nitrogens [1][2]. This structural difference is experimentally supported by SAR studies showing that quaternization of dequalinium analogues reduces IKCa blocking potency: the bisquaternary UCL 1438 (IC50 = 2.7 μM) is 3.2-fold less potent than Quindecamine (IC50 = 0.85 μM) despite both containing the same decamethylene linker length [3]. QSAR analysis of dequalinium analogues further established that the 4-position substituent significantly modulates potency, with higher ELUMO (lowest unoccupied molecular orbital energy) correlating with enhanced activity [4].

Physicochemical Characterization Structure-Activity Relationship Membrane Permeability

Chromatographic Resolvability: Quindecamine Is Analytically Separable from Dequalinium Impurities via Reverse-Phase HPLC

Quindecamine is formally classified as Dequalinium EP Impurity 5 (also referenced as Dequalinium Impurity 2 and Dequalinium Impurity 12) in the European Pharmacopoeia, and can be chromatographically resolved using a reverse-phase HPLC method with a Newcrom R1 column and a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This analytical method enables quantitative separation of Quindecamine from dequalinium chloride (CAS 6707-58-0) and other related impurities in quality control and stability studies.

Analytical Chemistry Impurity Profiling Quality Control

Commercial Purity Specification: Quindecamine Available at 98% Purity with 4-Week Lead Time for Controlled Experimental Replication

Quindecamine is commercially available at a specified purity of 98% from multiple research chemical suppliers, including BOC Sciences, Leyan, TargetMol, and MedChemExpress (as the acetate salt) [1]. The compound is typically supplied in quantities ranging from 5 mg to 1 g, with lead times of approximately 4 weeks for larger quantities and 10–14 weeks for specialized salt forms [1]. Storage recommendations are -20°C for powder (stable for 3 years) or -80°C in solvent (stable for 6 months to 1 year) [1].

Procurement Chemical Sourcing Reference Standard

Quindecamine (CAS 19056-26-9): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Tool Compound for IKCa Channel Pharmacology: Preferential Selection Over Quaternary Analogs

Quindecamine (UCL 1407) is the preferred tool compound for studies targeting intermediate-conductance Ca2+-activated K+ (IKCa) channels when maximal potency within the bisquinoline chemotype is required. With an IC50 of 0.85 ± 0.06 μM, Quindecamine demonstrates 2.1-fold greater potency than the monoquaternary UCL 1440 (IC50 = 1.8 μM) and 3.2-fold greater potency than the bisquaternary UCL 1438 (IC50 = 2.7 μM) in the same assay system [1]. This potency advantage translates to lower effective concentrations in cellular assays, reduced solvent/DMSO artifacts, and an improved signal-to-noise window for compound screening and electrophysiological characterization. The inhibitory action of Quindecamine is characterized by a Hill slope greater than unity, sensitivity to external K+ concentration, and use-dependent blockade kinetics, features that should be accounted for in experimental design [1]. Researchers investigating IKCa channel function in erythrocytes, lymphocytes, endothelial cells, or proliferating smooth muscle cells should prioritize Quindecamine when potency and non-quaternary structure are experimental requirements.

Pharmaceutical Impurity Reference Standard: Quantitation of Dequalinium-Related Substances

Quindecamine is formally designated as Dequalinium EP Impurity 5 (also referenced as Dequalinium Impurity 2 and Dequalinium Impurity 12), making it an essential reference standard for pharmaceutical quality control laboratories performing impurity profiling of dequalinium chloride drug substance and finished drug products [1]. The compound can be chromatographically resolved from dequalinium and other process-related impurities using validated reverse-phase HPLC methodology with a Newcrom R1 column and an acetonitrile/water/phosphoric acid mobile phase [2]. Procurement of Quindecamine as a certified reference standard with defined purity (typically 98%) enables accurate quantification and method validation for compliance with European Pharmacopoeia and ICH Q3A/Q3B impurity guidelines. This application is particularly relevant for manufacturers of dequalinium-containing OTC products indicated for oral infections, pharyngitis, and bacterial vaginosis.

Structure-Activity Relationship Studies: Investigating the Role of Quaternization in Bisquinoline Pharmacology

Quindecamine serves as a critical comparator compound in SAR studies examining the pharmacological consequences of quaternization in bisquinoline-based ion channel modulators. The direct comparison between Quindecamine (neutral bis(aminoquinoline), IC50 = 0.85 μM) and UCL 1438 (bisquaternary analogue with identical linker length, IC50 = 2.7 μM) demonstrates that quaternization reduces IKCa channel blocking potency by approximately 3.2-fold [1]. This finding is consistent with QSAR studies showing that higher ELUMO values correlate with enhanced potency in dequalinium analogues, and that the 4-position substituent on the quinoline ring significantly modulates channel blocking activity [2]. Researchers investigating the structure-function relationships of bisquinoline compounds or developing novel K+ channel modulators should include Quindecamine as a reference point for evaluating the impact of ionization state and linker modifications on target engagement and cellular activity.

Antimicrobial Screening: Evaluating Dual Antibiotic-Fungicidal Activity in Non-Quaternary Bisquinolines

Quindecamine has been reported to exhibit both antibiotic and fungicidal activities, distinguishing it from quaternary ammonium antimicrobials such as dequalinium chloride that rely on permanent cationic charges for membrane disruption [1][2]. Although specific MIC values for Quindecamine against defined bacterial and fungal strains are not published in accessible peer-reviewed literature (a limitation that should be addressed through independent characterization), its classification as a bisquinoline with documented antimicrobial properties positions it as a comparator compound for structure-activity studies investigating the relationship between ionization state and antimicrobial spectrum. Researchers evaluating novel bisquinoline antimicrobial candidates may use Quindecamine as a neutral reference compound to benchmark potency differences attributable to quaternization and to assess whether non-quaternary bisquinolines exhibit differential activity against Gram-positive, Gram-negative, or fungal pathogens compared to their quaternary counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quindecamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.